5-Ethyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
5-Ethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3 and a molecular weight of 147.6 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride consists of a pyrazole ring with an ethyl group and an amine group attached . The exact structure can be determined using spectroscopic methods .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Aminopyrazoles, which include 3-Ethyl-1H-pyrazol-5-amine hydrochloride, are advantageous frameworks able to provide useful ligands for receptors or enzymes .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used in the synthesis of various agrochemicals due to their reactivity and structural diversity.
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as ligands and form complexes with various metals . This property allows them to be used in a variety of applications, including catalysis and materials science.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in various fields, including catalysis, materials science, and medicinal chemistry.
Synthesis of Heterocyclic Systems
3(5)-Aminopyrazoles, including 3-Ethyl-1H-pyrazol-5-amine hydrochloride, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Biological Properties
Aminopyrazole-based compounds, including 3-Ethyl-1H-pyrazol-5-amine hydrochloride, have been studied as active agents in different therapeutic areas . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
properties
IUPAC Name |
5-ethyl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-4-3-5(6)8-7-4;/h3H,2H2,1H3,(H3,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXRQTUGVMELDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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